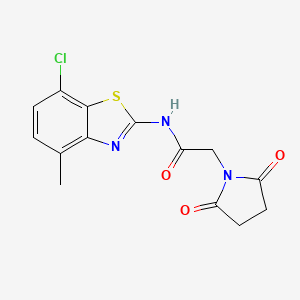

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

説明

特性

IUPAC Name |

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O3S/c1-7-2-3-8(15)13-12(7)17-14(22-13)16-9(19)6-18-10(20)4-5-11(18)21/h2-3H,4-6H2,1H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRIJZPYLDZYBSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)CN3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide typically involves the following steps:

Formation of the benzo[d]thiazole core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic or basic conditions.

Acylation: The acylation of the benzo[d]thiazole derivative with 2-(2,5-dioxopyrrolidin-1-yl)acetyl chloride in the presence of a base like triethylamine or pyridine yields the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Solvent selection, temperature control, and purification techniques like recrystallization or chromatography are crucial for large-scale synthesis.

化学反応の分析

Types of Reactions

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzo[d]thiazole ring or the acetamide moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in polar solvents, electrophiles like alkyl halides in aprotic solvents.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzo[d]thiazole derivatives.

科学的研究の応用

Anticonvulsant Activity

Recent studies have indicated that compounds similar to N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide exhibit significant anticonvulsant properties. Research has shown that derivatives of benzothiazole can effectively modulate sodium channels, which are critical in the pathophysiology of epilepsy. For instance, certain substituted benzothiazole derivatives have demonstrated efficacy in rodent models, showing protective indices that compare favorably with established antiseizure medications .

Anticancer Properties

The benzothiazole moiety is known for its anticancer potential. Compounds containing this structure have been investigated for their ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. For example, studies have highlighted the cytotoxic effects of benzothiazole derivatives against human cancer cells, suggesting that N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide may also possess similar properties .

Antimicrobial Activity

Compounds with a benzothiazole scaffold have been reported to exhibit antimicrobial properties against a range of pathogens. The structural characteristics of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide may enhance its interaction with microbial targets, leading to effective inhibition of bacterial and fungal growth .

Synthesis and Structural Variability

The synthesis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide involves multi-step reactions that allow for structural modifications. This variability can lead to the development of analogs with improved biological activities or reduced toxicity profiles .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of benzothiazole derivatives. Research has shown that modifications on the benzothiazole ring or the dioxopyrrolidine moiety can significantly affect the compound's efficacy and selectivity towards biological targets .

Case Study 1: Anticonvulsant Evaluation

In a study evaluating various derivatives of benzothiazole compounds for anticonvulsant activity, certain analogs exhibited effective modulation of sodium channels in vitro and in vivo. The protective indices were promising when compared to traditional anticonvulsants like phenytoin and ethosuximide .

Case Study 2: Anticancer Screening

A series of benzothiazole derivatives were screened against several cancer cell lines. The results indicated that compounds with specific substitutions showed enhanced cytotoxicity and induced apoptosis through various mechanisms including oxidative stress pathways .

Case Study 3: Antimicrobial Testing

Benzothiazole derivatives were tested against Gram-positive and Gram-negative bacteria as well as fungi. The results demonstrated significant antimicrobial activity with some compounds exhibiting minimum inhibitory concentrations (MIC) comparable to existing antibiotics .

作用機序

The mechanism of action of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to the active site of an enzyme, blocking its activity and thereby modulating a biological process.

類似化合物との比較

Structural Analogues of Benzothiazole Acetamides

A. N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide monohydrate ()

- Core Structure : Shares the benzothiazole scaffold but differs in substituents (4-chloro vs. 7-chloro-4-methyl).

- Acetamide Side Chain : Linked to a 3-methylphenyl group instead of a dioxopyrrolidin.

- Activity : Exhibits antimicrobial and antifungal properties, likely due to the benzothiazole core’s ability to disrupt microbial membranes .

B. 2-(2,4-Dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide (Compound 533, )

- Core Structure : Replaces benzothiazole with a pyridinyl group.

- Acetamide Side Chain: Features a dichlorophenoxy group, enhancing lipophilicity.

- Activity: Acts as a synthetic auxin agonist, mimicking plant hormone signaling. The dichlorophenoxy group is critical for receptor binding, unlike the dioxopyrrolidin moiety .

Dioxopyrrolidin-Containing Analogues

A. N-(2,5-Dioxopyrrolidin-1-yl)-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetamide ()

- Core Structure : Benzooxazine instead of benzothiazole.

- Dioxopyrrolidin Group : Similar to the target compound, suggesting shared hydrogen-bonding interactions.

- Activity : Antimicrobial and antioxidant properties, likely due to the redox-active benzooxazine core .

B. Pyridazinone Derivatives ()

- Core Structure: Pyridazinone ring with methoxybenzyl substituents.

- Acetamide Side Chain : Linked to bromophenyl groups.

- Activity: FPR2 receptor agonism, driven by pyridazinone’s planar structure. The dioxopyrrolidin group in the target compound may offer distinct conformational preferences for receptor binding .

Phenoxy and Thiazole Acetamide Derivatives

A. Quinazoline Sulfonyl Acetamides ()

- Core Structure : Quinazoline sulfonyl group.

- Acetamide Side Chain : Substituted with morpholinyl or piperidinyl groups.

- Activity : Anticancer activity via kinase inhibition. The dioxopyrrolidin group in the target compound may provide different steric effects compared to sulfonyl groups .

B. 2-Chloro-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]acetamide ()

- Core Structure : Thiazole with trimethylphenyl substituents.

- Acetamide Side Chain : Chloro group enhances electrophilicity.

- Activity : Structural analogs show antibacterial activity, but the dioxopyrrolidin group in the target compound may improve solubility and metabolic stability .

生物活性

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article summarizes the available data on its biological activity, including mechanisms of action, therapeutic potentials, and comparative studies with related compounds.

- IUPAC Name : N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

- Molecular Formula : C12H16ClN3OS

- Molecular Weight : 269.79 g/mol

- CAS Number : 1105188-40-6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is hypothesized that the presence of the benzothiazole moiety enhances its ability to bind to specific enzymes or receptors involved in disease pathways.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole compounds exhibit notable antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Other strains | Weak to Moderate |

These findings suggest that the compound may serve as a potential candidate for developing new antibiotics or antimicrobial agents .

Anticancer Properties

Studies have demonstrated that related benzothiazole derivatives possess anticancer activity. For instance, compounds similar to N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide have shown:

- Inhibition of cell proliferation in various cancer cell lines (e.g., MCF-7 breast cancer cells).

- Mechanism : Induction of apoptosis and modulation of reactive oxygen species (ROS) levels .

Case Studies and Research Findings

- Anticancer Activity : A study evaluated the cytotoxic effects of benzothiazole derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited over 70% inhibition of cell growth compared to control groups .

- Enzyme Inhibition : The compound has been assessed for its ability to inhibit key enzymes such as acetylcholinesterase and urease. These activities are crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections .

- Binding Affinity Studies : Molecular docking studies have revealed that the compound binds effectively to target proteins involved in cancer progression and microbial resistance, suggesting a mechanism for its therapeutic effects .

Comparative Analysis

To understand the uniqueness of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide, it is essential to compare it with similar compounds:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Enzyme Inhibition |

|---|---|---|---|

| N-(4-chlorophenyl)-1,3-benzothiazole | Moderate | Weak | Yes |

| N-(7-chloroquinolin)-4-methylthiazol | Strong | Moderate | Yes |

| N-(7-chloro-4-methylbenzothiazole) | High | Strong | Yes |

This comparison highlights the potential advantages of the target compound in terms of broader biological activity profiles.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide?

A carbodiimide-mediated coupling reaction is a robust approach. For example, a dichloromethane solution of the benzothiazole amine derivative, triethylamine (2 equiv), and the carboxylic acid precursor can be activated with 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 equiv) at 0°C, followed by stirring at room temperature for 3–6 hours. Work-up involves ice-cold water extraction, NaHCO₃ washing, and ethanol recrystallization, yielding ~85–91% purity . Optimization may require adjusting stoichiometry or solvent polarity to accommodate steric effects from the 7-chloro-4-methyl substituents.

Q. How can the compound’s structural integrity be validated post-synthesis?

A multi-technique approach is advised:

- X-ray crystallography : Refinement via SHELXL (e.g., hydrogen bonding networks, π-π stacking) .

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzothiazole C2-acetamide linkage).

- Mass spectrometry : High-resolution ESI-MS for molecular ion validation. Crystallographic data should include dihedral angles between aromatic systems (e.g., benzothiazole vs. pyrrolidinedione planes) to assess conformational rigidity .

Advanced Research Questions

Q. How can computational methods streamline reaction optimization for derivatives of this compound?

Quantum chemical reaction path searches (e.g., using density functional theory) can predict transition states and intermediates, narrowing experimental conditions. For example, ICReDD’s integrated computational-experimental workflows reduce trial-and-error by prioritizing solvent systems or catalysts that stabilize the amide bond formation . Coupling this with statistical experimental design (e.g., factorial analysis for temperature, concentration) enhances efficiency .

Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?

Challenges include disordered solvent molecules, twinning, or weak diffraction. Solutions:

- Use SHELXD for structure solution and SHELXL for refinement, leveraging constraints for disordered regions .

- High-resolution data (≤1.0 Å) improves electron density maps for the dioxopyrrolidine moiety.

- Hydrogen-bond donors (e.g., NH from acetamide) often form O–H⋯N or N–H⋯O interactions with solvents, stabilizing the lattice .

Q. How to resolve contradictions between computational predictions and experimental bioactivity data?

- Step 1 : Validate computational models (e.g., docking studies) against known benzothiazole bioactivity databases.

- Step 2 : Conduct orthogonal assays (e.g., enzymatic inhibition vs. cellular cytotoxicity) to identify off-target effects.

- Step 3 : Apply multivariate analysis to isolate variables (e.g., lipophilicity from the dioxopyrrolidine group) impacting activity .

Methodological Considerations

Q. What experimental design principles apply to optimizing reaction yields?

A response surface methodology (RSM) with central composite design is effective. Factors include:

Q. How to analyze non-covalent interactions influencing crystallinity?

- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., C–H⋯O from dioxopyrrolidine).

- Thermogravimetric analysis (TGA) : Correlates stability with hydrogen-bonding networks.

- Powder XRD : Assesses polymorphism risks during scale-up .

Data Integration and Reporting

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。